molecular formula C9H17N B14680077 Piperidine, 1-(1-methyl-2-propenyl)- CAS No. 37857-34-4

Piperidine, 1-(1-methyl-2-propenyl)-

Cat. No.: B14680077
CAS No.: 37857-34-4
M. Wt: 139.24 g/mol
InChI Key: AOLMMQXSSNTSQU-UHFFFAOYSA-N
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Description

Structure and Synthesis Piperidine, 1-(1-methyl-2-propenyl)- (IUPAC name: 1-(1-methylallyl)piperidine), is a six-membered heterocyclic amine with a branched alkenyl substituent at the nitrogen atom. The substituent consists of a 2-propenyl (allyl) chain bearing a methyl group at the α-position.

Potential Applications Though biological data specific to this compound are absent in the evidence, structurally related piperidine derivatives exhibit diverse pharmacological activities, including NMDA receptor antagonism (e.g., diphenidine), acetylcholinesterase inhibition (e.g., E2020), and analgesic effects (e.g., PCP derivatives).

Properties

CAS No.

37857-34-4

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-but-3-en-2-ylpiperidine

InChI

InChI=1S/C9H17N/c1-3-9(2)10-7-5-4-6-8-10/h3,9H,1,4-8H2,2H3

InChI Key

AOLMMQXSSNTSQU-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1CCCCC1

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Allylation and Cyclization

A modular approach involves organometallic reagents and cyclization strategies. β-Aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis (e.g., CuI, 10 mol%) in tetrahydrofuran (THF) at 0–25°C. The intermediate undergoes cyclization with sodium hydride (NaH) in dimethylformamide (DMF), yielding 5-methylene piperidines (55–85% yield). Subsequent hydrogenation with palladium on carbon (Pd/C) in ethanol stereoselectively produces 5-methyl-2-substituted piperidines (Scheme 1).

Key Advantages :

  • High enantiomeric excess (up to 98%) with chiral β-aminoalkyl precursors.
  • Scalable to gram-scale synthesis.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

Alkylation of Piperidine

Direct alkylation of piperidine with 3-chloro-2-methylpropene (1-methyl-2-propenyl chloride) in the presence of a base (e.g., potassium carbonate) in refluxing toluene achieves N-alkylation (Scheme 2). This method, adapted from analogous piperidine derivatizations, provides moderate yields (60–75%).

Reaction Conditions :

  • Solvent : Toluene or dichloromethane.
  • Base : K₂CO₃ or triethylamine.
  • Temperature : 80–110°C for 12–24 hours.

Optimization Notes :

  • Excess alkylating agent (1.5–2.0 equiv) improves conversion.
  • Purification via fractional distillation or column chromatography.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of 1-(2-methylprop-1-en-1-yl)pyridine over Raney nickel (Ni) or palladium (Pd) in ethanol under H₂ (50–100 psi) affords the target compound. This method mirrors industrial piperidine synthesis but requires pre-functionalized pyridine precursors.

Typical Protocol :

  • Catalyst : 5% Pd/C (10 wt%).
  • Pressure : 3–5 atm H₂.
  • Yield : 70–85% after 6–12 hours.

Challenges :

  • Limited availability of substituted pyridine starting materials.
  • Competing side reactions (e.g., over-reduction).

Ring Expansion of Pyrrolidine Derivatives

Ring expansion via [3+3] cycloaddition employs N-activated pyrrolidines and trimethylenemethane (TMM) palladium complexes. For example, reacting 1-(tosyl)pyrrolidine with TMM-Pd in dichloromethane at 40°C generates 1-(2-methylprop-1-en-1-yl)piperidine after deprotection (45–60% yield).

Mechanistic Insight :

  • Pd-TMM complex facilitates C–N bond formation.
  • Deprotection (e.g., H₂/Pd or Na/NH₃) finalizes the structure.

Comparative Analysis of Methods

Method Yield (%) Complexity Stereoselectivity Scalability
Copper catalysis 55–85 High Excellent Moderate
Alkylation 60–75 Moderate None High
Hydrogenation 70–85 Low Moderate Industrial
Ring expansion 45–60 High Good Low

Industrial-Scale Considerations

The alkylation route (Method 2) is favored for bulk production due to reagent availability and operational simplicity. Recent patents highlight optimized protocols using flow chemistry to enhance efficiency. For enantioselective synthesis, copper-catalyzed allylation (Method 1) remains unmatched, though cost barriers limit industrial adoption.

Emerging Techniques

  • Electrochemical Synthesis : Direct N-alkylation via electrochemical activation of piperidine, avoiding stoichiometric bases.
  • Biocatalytic Routes : Engineered transaminases for asymmetric synthesis of chiral intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperidine derivatives can undergo oxidation reactions to form N-oxides.

    Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.

    Substitution: Piperidine derivatives can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, base catalysts

Major Products:

    Oxidation: Piperidine N-oxides

    Reduction: Secondary amines

    Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, piperidine derivatives are used as probes to study enzyme mechanisms and receptor interactions. They are also employed in the design of bioactive molecules .

Medicine: Piperidine derivatives have significant medicinal applications. They are found in various classes of drugs, including analgesics, antipsychotics, and antihistamines. Their ability to interact with biological targets makes them valuable in drug discovery .

Industry: In the industrial sector, piperidine derivatives are used as catalysts, corrosion inhibitors, and in the production of polymers and resins .

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving neurological function .

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Types

  • 1-(Trifluoroethyl)piperidine (A) : Features an electron-withdrawing trifluoroethyl group, reducing nitrogen basicity and altering ring conformation.
  • Diphenidine : Contains a bulky 1,2-diphenylethyl substituent, enhancing NMDA receptor binding via hydrophobic interactions.
  • 1-(3,4-Methylenedioxyphenylpropenoyl)piperidine: Aromatic propenoyl group with electron-withdrawing effects, contributing to analgesic activity.

Electronic Effects

  • Piperidine derivatives with strong electron-donating groups (e.g., 1-pyrrolidino) exhibit greater resonance stabilization than those with 1-piperidino substituents. The target compound’s allyl group may act as a moderate electron donor via conjugation, though weaker than aromatic substituents.

Conformational Analysis

  • Target Compound: The branched alkenyl group likely induces slight ring puckering, though less pronounced than bulky diaryl substituents (e.g., diphenidine).
  • Trifluoroethyl and Trifluoroacetyl Derivatives : Substituent electronegativity and steric hindrance dominate conformational preferences, as seen in .

Physicochemical Properties

Property 1-(1-Methyl-2-propenyl)piperidine Diphenidine 1-(Trifluoroethyl)piperidine PCP-OCH3-tetralyl
LogP (Predicted) ~2.5 ~4.0 ~1.8 ~3.2
Solubility Low (nonpolar substituent) Very low Moderate Low
Basicity (pKa) ~10.5 (piperidine-like) ~9.8 Reduced due to CF3 group ~10.0

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Type Key Functional Groups Biological Activity Reference
1-(1-Methyl-2-propenyl)piperidine Alkenyl (allyl variant) Allyl, methyl Hypothetical NMDA modulation -
Diphenidine Diarylalkyl Phenyl, ethyl NMDA antagonist
E2020 Aromatic indanone Benzyl, dimethoxyindanone Acetylcholinesterase inhibitor
1-(3,4-Methylenedioxyphenylpropenoyl)piperidine Aromatic propenoyl Methylenedioxy, propenoyl Analgesic

Table 2: Conformational and Electronic Trends

Compound Type Substituent Electronic Effect Conformational Impact Example
Alkenyl-substituted Moderate electron donation Mild ring distortion Target compound
Aryl-substituted Electron withdrawal/donation Rigid, planar structures enhance binding Diphenidine, E2020
Trifluoroalkyl-substituted Strong electron withdrawal Flattened ring, reduced basicity 1-(Trifluoroethyl)piperidine

Q & A

Q. What synthetic methodologies are recommended for preparing Piperidine, 1-(1-methyl-2-propenyl)- and its derivatives?

To synthesize Piperidine, 1-(1-methyl-2-propenyl)-, researchers often employ nucleophilic substitution or reductive amination reactions. For example, details a multi-step synthesis involving dichloromethane as a solvent, sodium hydroxide for deprotonation, and sequential washing steps to isolate the compound. Key considerations include:

  • Reaction optimization : Adjusting molar ratios (e.g., amine:alkylating agent = 1:1.2) and temperature (e.g., 0–25°C) to minimize side products.
  • Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥95% purity .
  • Safety : Implement inert atmospheres (N₂/Ar) to prevent oxidation and use fume hoods due to volatile solvents .

Q. Which analytical techniques are critical for characterizing Piperidine, 1-(1-methyl-2-propenyl)-?

Structural validation requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry : GC-MS or LC-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and resolve isomers .

Q. What safety protocols are essential when handling Piperidine, 1-(1-methyl-2-propenyl)-?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use local exhaust systems to mitigate vapor exposure (P260 precaution) .
  • Emergency Response : Immediate decontamination with water for skin contact (P303+P361+P353) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Piperidine, 1-(1-methyl-2-propenyl)- derivatives?

Conflicting pharmacological data (e.g., antiviral vs. inactive results) may arise from:

  • Structural variations : Minor substituent changes (e.g., replacing a phenyl group with benzothiophene in ) alter receptor binding.
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare datasets and validate reproducibility .
  • SAR studies : Systematically modify the piperidine ring (e.g., ’s ether linkage analysis) to isolate critical pharmacophores .

Q. What strategies enhance the pharmacological profile of Piperidine, 1-(1-methyl-2-propenyl)- derivatives?

  • Bioisosteric replacement : Substitute the propenyl group with cyclopropane to improve metabolic stability .
  • Prodrug design : Introduce ester linkages (e.g., maleate salts in ) to enhance bioavailability .
  • Targeted delivery : Conjugate with monoclonal antibodies (mAbs) for site-specific action, validated via in vivo biodistribution studies .

Q. How can computational methods streamline the development of novel Piperidine, 1-(1-methyl-2-propenyl)- analogs?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for dopamine D₂ receptors (PDB ID: 6CM4) .
  • QSAR modeling : Train models on datasets (e.g., EC50 values from ) to prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 assess hepatotoxicity and blood-brain barrier penetration .

Methodological Guidelines

Q. How should researchers design experiments to evaluate Piperidine, 1-(1-methyl-2-propenyl)-’s mechanism of action?

  • In vitro assays : Use patch-clamp electrophysiology to study ion channel modulation (e.g., NMDA receptor antagonism in ) .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream targets (e.g., CREB or NF-κB pathways) .
  • Control groups : Include vehicle (DMSO) and positive controls (e.g., ketamine for NMDA studies) to normalize data .

Q. What regulatory considerations apply to Piperidine, 1-(1-methyl-2-propenyl)- derivatives in preclinical studies?

  • Scheduling : Monitor structural similarity to controlled substances (e.g., 3-MeO-PCP in ) under the Controlled Substances Act .
  • Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal or human tissue studies .

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